Iopanoic acid
Overview
Description
Iopanoic acid is an iodine-containing radiocontrast medium used in cholecystography . It is also a potent inhibitor of thyroid hormone release from the thyroid gland, as well as of peripheral conversion of thyroxine (T4) to triiodothyronine (T3) .
Molecular Structure Analysis
Iopanoic acid has the molecular formula C11H12I3NO2 and a molar mass of 570.935 g/mol . The IUPAC name for Iopanoic acid is (RS)-2-[(3-Amino-2,4,6-triiodophenyl)methyl]butanoic acid . The structure includes a benzyl ring with three iodine atoms and an amino group, attached to a butanoic acid group .Chemical Reactions Analysis
Iopanoic acid is known to undergo monodeiodination in the presence of type 1 deiodinase in a microsomal mouse liver preparation . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
Iopanoic acid is a light yellowish-white powder . It is practically insoluble in water but soluble in ethanol and acetone . It also dissolves in solutions of alkali hydroxides .Scientific Research Applications
1. Efficacy in Treating Hyperthyroidism
Iopanoic acid has been used in the treatment of hyperthyroidism, demonstrating efficacy in reducing serum triiodothyronine (T3) concentrations. Studies have explored its use in treating hyperthyroidism in cats, providing insights into its potential application in veterinary medicine as well as human health. However, long-term benefits and improvements in clinical signs were not significant, suggesting its primary utility in acute management rather than as a long-term solution (Gallagher & Panciera, 2011); (Gallagher & Panciera, 2009).
2. Application in Thyroid Surgery Preparation
Iopanoic acid has been shown to be effective in preparing patients for thyroid surgery, especially in cases of amiodarone-induced thyrotoxicosis. It rapidly controls hyperthyroidism, thereby reducing surgical risks and complications. This application highlights its role in preoperative care for thyroid-related surgeries (Bogazzi et al., 2002); (Berti et al., 2007).
3. Managing Thyrotoxicosis
In cases of thyrotoxicosis, iopanoic acid has been used to achieve rapid control of the condition. This is particularly relevant in cases of amiodarone-induced thyrotoxicosis, where iopanoic acid has shown effectiveness in both types I and II of the condition. Its ability to inhibit the conversion of thyroxine (T4) to triiodothyronine (T3) is key in its mechanism of action (Bogazzi et al., 2003).
4. Role in Radiographic Contrast
Iopanoic acid has been utilized as an oral cholecystographic contrast agent. Studies on helical computedtomographic (CT) cholangiography have demonstrated the feasibility of using iopanoic acid for better visualization of bile ducts. This application underscores its utility in diagnostic imaging and medical examinations (Chopra et al., 2000).
5. Management of Neonatal Graves' Disease
Iopanoic acid has been explored as a treatment option for neonatal Graves' disease. Its use resulted in dramatic decreases in T3 and T4 levels with minimal side effects. This suggests its potential as a safe and effective treatment for managing neonatal thyrotoxicosis, especially given its infrequent dosing requirements (Earles, Gerrits, & Transue, 2004).
6. Research in Cartilage Integrity Preservation
Recent studies have investigated the use of iopanoic acid in preserving cartilage integrity under mechanical stress. It has shown promise in reducing detrimental changes associated with injurious mechanical stress, suggesting potential applications in the treatment of joint diseases or injuries (Houtman et al., 2022).
Safety And Hazards
Future Directions
While the specific future directions for Iopanoic acid were not found in the search results, there is a general interest in further understanding the structure and function of deiodinases, which are inhibited by Iopanoic acid . This could potentially lead to new therapeutic strategies for maintaining health and treating disease .
properties
IUPAC Name |
2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRFJRBSRORBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023159 | |
Record name | Iopanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
CREAM-COLORED SOLID; SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/, INSOL IN WATER; SOL IN CHLOROFORM & ETHER; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES | |
Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
.../IT/ SUPPRESSES THYROID FUNCTION IN EUTHYROID AND HYPERTHYROID INDIVIDUALS., TSH INDUCED SECRETION OF 3,3'-DIIODOTHYRONINE, 3',5'-T2, & 3,5-T2 BY PERFUSED DOG THYROID WAS DETERMINED. IOPANOATE (10-5 MOLAR) & IPODATE (10-5 MOLAR), BOTH INHIBITORS OF PERIPHERAL IODOTHYRONINE DEIODINATION, INHIBITED 3,3'-DIIODOTHYRONINE SECRETION., THE ABILITY OF ROENTGENOGRAPHIC CONTRAST AGENTS TO INHIBIT BINDING OF (125)I-LABELED T3 TO NUCLEAR RECEPTORS WAS STUDIED DURING INCUBATION OF RAT LIVER NUCLEI OR NUCLEAR EXTRACTS IN VITRO & AFTER IP ADMIN OF THE AGENTS IN VIVO. IOPANOIC ACID INHIBITED BINDING OF T3-(125)I IN VITRO., CHANGES IN CONCN OF TSH, THYROXINE, T3, & REVERSE T3 IN SERUM WERE EXAMINED IN 21 MALE EUTHYROID SUBJECTS AFTER ORAL ADMIN OF 3 G/DAY OF IOPANOIC ACID. CONCN OF TSH, THYROXINE, & REVERSE T3 INCREASED, WHEREAS CONCN OF T3 DECREASED AFTER ADMIN OF IOPANOIC ACID. | |
Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Iopanoic acid | |
Color/Form |
POWDER | |
CAS RN |
96-83-3 | |
Record name | (±)-Iopanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iopanoic acid [USP:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096833 | |
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Record name | Iopanoic acid | |
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URL | https://www.drugbank.ca/drugs/DB08946 | |
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Record name | iopanic acid | |
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Record name | IOPANOIC ACID | |
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Record name | Iopanoic acid | |
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Record name | Iopanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.310 | |
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Record name | IOPANOIC ACID | |
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Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/ | |
Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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